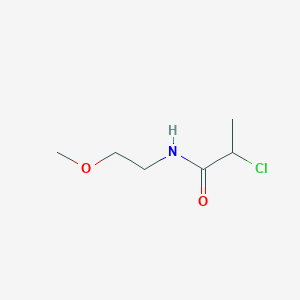

2-chloro-N-(2-methoxyethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(2-methoxyethyl)propanamide” is a chemical compound with the molecular formula C6H12ClNO2 . It has an average mass of 165.618 Da and a monoisotopic mass of 165.055649 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-methoxyethyl)propanamide” consists of 6 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms would depend on the specific stereochemistry of the compound, which isn’t provided in the available information.Physical And Chemical Properties Analysis

The compound has a predicted melting point of 82.37°C and a predicted boiling point of approximately 287.0°C at 760 mmHg . The predicted density is approximately 1.1 g/cm3, and the refractive index is predicted to be 1.44 at 20°C .Scientific Research Applications

Bioactive Constituents Research : A study by (Atta-ur-rahman et al., 1997) identified a compound structurally similar to 2-chloro-N-(2-methoxyethyl)propanamide in Jolyna laminarioides, which exhibited inhibitory activity against chymotrypsin and was active against Escherichia coli and Shigella boydii.

Chemical Synthesis : In a study on aldol-type reactions, (Masuyama et al., 1992) explored the addition of N-chlorosuccinimide to propen-2-yl acetate, indicating the relevance of similar compounds in synthetic chemistry.

Chirality Control in Chemistry : (Kanemasa et al., 1995) researched the use of propanamide derivatives in controlling chirality during chemical reactions, highlighting the compound's role in stereoselective synthesis.

Herbicide Research : The compound has been studied in the context of herbicides. For example, (Ray, 1982) discusses the mode of action of chlorsulfuron, a herbicide for weed control in cereals, which is structurally related to 2-chloro-N-(2-methoxyethyl)propanamide.

Photocatalytic Degradation Studies : A study by (Sturini et al., 1997) on the degradation of N-(3,4-dichlorophenyl)propanamide (a herbicide similar to 2-chloro-N-(2-methoxyethyl)propanamide) using TiO2 under UV-A and solar light, contributes to understanding the environmental fate of these chemicals.

Environmental Estrogen Research : Methoxychlor, a compound structurally related to 2-chloro-N-(2-methoxyethyl)propanamide, has been studied as a model for environmental estrogens by (Cummings, 1997), providing insights into the potential endocrine-disrupting effects of related chemicals.

Bioremediation Studies : The use of Streptomyces spp. in the bioremediation of methoxychlor, a pesticide related to 2-chloro-N-(2-methoxyethyl)propanamide, was explored by (Fuentes et al., 2014), demonstrating the potential of microorganisms in detoxifying such compounds.

properties

IUPAC Name |

2-chloro-N-(2-methoxyethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-5(7)6(9)8-3-4-10-2/h5H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLJGUJEOFCRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-methoxyethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

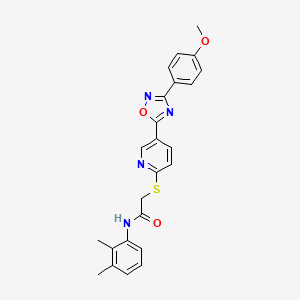

![N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2936833.png)

![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)

![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)

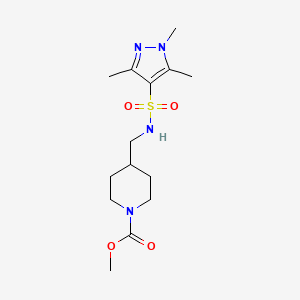

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)

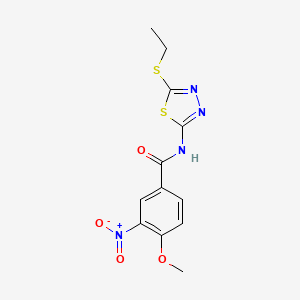

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)

![2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2936855.png)